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molecular formula C13H15NO2 B2848258 N-(3-acetylphenyl)cyclobutanecarboxamide CAS No. 109920-59-4

N-(3-acetylphenyl)cyclobutanecarboxamide

Cat. No. B2848258
M. Wt: 217.268
InChI Key: SPQHZEZUSOSXDB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04654347

Procedure details

An 11.4 g portion of m-aminoacetophenone, 10.9 g of diisopropylethylamine, 10.0 g of cyclobutanecarboxylic acid chloride and 200 ml of dichloromethane were reacted as described in Example 1, giving 14.68 g of N-(3-acetylphenyl)cyclobutanecarboxamide.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
10.9 g
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:3]=[C:4]([C:8](=[O:10])[CH3:9])[CH:5]=[CH:6][CH:7]=1.C(N(C(C)C)CC)(C)C.[CH:20]1([C:24](Cl)=[O:25])[CH2:23][CH2:22][CH2:21]1>ClCCl>[C:8]([C:4]1[CH:3]=[C:2]([NH:1][C:24]([CH:20]2[CH2:23][CH2:22][CH2:21]2)=[O:25])[CH:7]=[CH:6][CH:5]=1)(=[O:10])[CH3:9]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC=1C=C(C=CC1)C(C)=O
Name
Quantity
10.9 g
Type
reactant
Smiles
C(C)(C)N(CC)C(C)C
Name
Quantity
10 g
Type
reactant
Smiles
C1(CCC1)C(=O)Cl
Name
Quantity
200 mL
Type
solvent
Smiles
ClCCl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(C)(=O)C=1C=C(C=CC1)NC(=O)C1CCC1
Measurements
Type Value Analysis
AMOUNT: MASS 14.68 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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